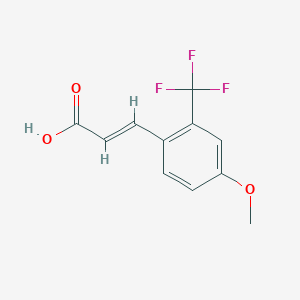

4-Methoxy-2-(trifluoromethyl)cinnamic acid

Vue d'ensemble

Description

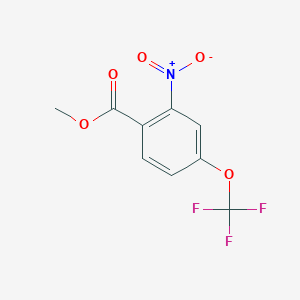

4-Methoxy-2-(trifluoromethyl)cinnamic acid is a chemical compound with the molecular formula C11H9F3O3 . It has a molecular weight of 246.19 and is a solid at room temperature . The IUPAC name for this compound is (2E)-3-[4-methoxy-2-(trifluoromethyl)phenyl]-2-propenoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9F3O3/c1-17-8-4-2-7(3-5-10(15)16)9(6-8)11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ . This indicates the specific arrangement of atoms in the molecule and the double bond between the 5th and 3rd carbon atoms .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 202-208 degrees Celsius .Applications De Recherche Scientifique

Enzymatic Activity Elucidation

4-[3-(Trifluoromethyl) diazirinyl] cinnamic acid derivatives, including those related to 4-Methoxy-2-(trifluoromethyl)cinnamic acid, have been synthesized to investigate the properties of phenylalanine ammonia-lyase (PAL). These derivatives show inhibitory activity on PAL, crucial for phenylpropanoid biosynthesis, offering insights into enzyme regulation without the need for radioisotopes. This represents a significant advancement in understanding the enzymatic pathways and regulatory mechanisms in plant biochemistry (Hashimoto, Hatanaka, & Nabeta, 2000).

Photoreactive Applications

Methoxy cinnamate derivatives, including 4-Methoxy cinnamic acid, have been explored for their photoreactive applications, particularly in the photo-alignment of liquid crystals. The study on these derivatives shows significant potential in the development of photosensitive materials, indicating their utility in creating anisotropic alignment layers through irradiation with linearly polarized UV light, which could have applications in liquid crystal displays and other photonic devices (Kim, Shin, & Shin, 2010).

Antioxidant and Biological Potential

Methoxylated derivatives of cinnamic acid, such as this compound, have been identified for their strong antimicrobial, antidiabetic, anticancer, and neuroprotective activities. These compounds have been extensively studied for their therapeutic and antioxidant potentials, highlighting their importance in food and pharmaceutical industries. The research emphasizes the significance of these derivatives in enhancing the pro-health potential of food products and their potential as therapeutic agents due to their bioavailability and rapid metabolism (Rychlicka, Rot, & Gliszczyńska, 2021).

Safety and Hazards

4-Methoxy-2-(trifluoromethyl)cinnamic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Orientations Futures

A series of anilides of 3-(trifluoromethyl)cinnamic acid and 4-(trifluoromethyl)cinnamic acid was prepared by microwave-assisted synthesis . Some of these compounds showed antistaphylococcal as well as anti-enterococcal activity . This suggests that 4-Methoxy-2-(trifluoromethyl)cinnamic acid and its derivatives could have potential applications in the treatment of resistant bacterial infections .

Mécanisme D'action

Target of Action

Cinnamic acid derivatives are known to interact with various enzymes and receptors in the body .

Mode of Action

Cinnamic acid derivatives are known to interact with their targets, leading to various biochemical changes .

Biochemical Pathways

Cinnamic acid derivatives are known to influence various biochemical pathways .

Result of Action

Cinnamic acid derivatives are known to have various biological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Methoxy-2-(trifluoromethyl)cinnamic acid. For instance, the compound’s low water solubility may affect its mobility in the environment .

Propriétés

IUPAC Name |

(E)-3-[4-methoxy-2-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-17-8-4-2-7(3-5-10(15)16)9(6-8)11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZGTKORCAWIMH-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

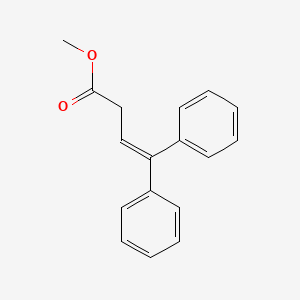

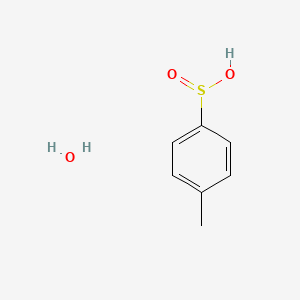

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate](/img/structure/B3106376.png)

![2-[(2-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3106419.png)

![2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid](/img/structure/B3106432.png)

![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B3106452.png)

![(R)-N-[(1R)-1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B3106463.png)